molecular formula C22H16N4S B12728392 3-(Diphenylmethyl)-6-phenyl-1,2,4-triazolo(3,4-b)(1,3,4)thiadiazole CAS No. 93073-26-8

3-(Diphenylmethyl)-6-phenyl-1,2,4-triazolo(3,4-b)(1,3,4)thiadiazole

Cat. No.: B12728392
CAS No.: 93073-26-8
M. Wt: 368.5 g/mol
InChI Key: IPKDESDYAVZOHX-UHFFFAOYSA-N
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Description

3-(Diphenylmethyl)-6-phenyl-1,2,4-triazolo(3,4-b)(1,3,4)thiadiazole is a heterocyclic compound that belongs to the class of 1,3,4-thiadiazole derivatives. These compounds are known for their diverse biological activities, including antibacterial, antifungal, anticancer, and anti-inflammatory properties . The unique structure of this compound makes it a promising candidate for various scientific research applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,3,4-thiadiazole derivatives typically involves the reaction of phenylthiosemicarbazide with methoxy cinnamic acid in the presence of phosphorus oxychloride . The reaction conditions include refluxing the mixture in ethanol for several hours, followed by purification using column chromatography.

Industrial Production Methods

Industrial production methods for 1,3,4-thiadiazole derivatives often involve large-scale synthesis using similar reaction conditions as in laboratory settings. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process .

Chemical Reactions Analysis

Types of Reactions

3-(Diphenylmethyl)-6-phenyl-1,2,4-triazolo(3,4-b)(1,3,4)thiadiazole undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various substituted thiadiazole derivatives, which can exhibit different biological activities depending on the nature of the substituents .

Scientific Research Applications

3-(Diphenylmethyl)-6-phenyl-1,2,4-triazolo(3,4-b)(1,3,4)thiadiazole has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-(Diphenylmethyl)-6-phenyl-1,2,4-triazolo(3,4-b)(1,3,4)thiadiazole involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Similar Compounds

Properties

CAS No.

93073-26-8

Molecular Formula

C22H16N4S

Molecular Weight

368.5 g/mol

IUPAC Name

3-benzhydryl-6-phenyl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

InChI

InChI=1S/C22H16N4S/c1-4-10-16(11-5-1)19(17-12-6-2-7-13-17)20-23-24-22-26(20)25-21(27-22)18-14-8-3-9-15-18/h1-15,19H

InChI Key

IPKDESDYAVZOHX-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=NN3C(=NN=C3S2)C(C4=CC=CC=C4)C5=CC=CC=C5

Origin of Product

United States

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